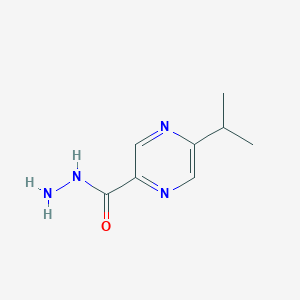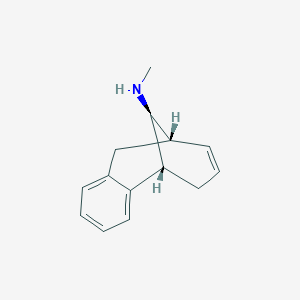
5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine, also known as SKF-81297, is a synthetic compound that acts as a selective D1 dopamine receptor agonist. It was first synthesized in 1980 by the pharmaceutical company Smith Kline & French (now GlaxoSmithKline) and has since been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mechanism of Action
5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine acts as a selective D1 dopamine receptor agonist, which means that it binds to and activates the D1 dopamine receptor in the brain. This leads to an increase in the activity of the dopamine system, which is involved in the regulation of various physiological and behavioral processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its activation of the D1 dopamine receptor. This leads to an increase in cAMP levels, which in turn activates downstream signaling pathways that regulate various cellular processes such as gene expression, ion channel activity, and neurotransmitter release. The physiological effects of this compound include enhanced cognitive function, improved motor control, and reduced anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its high selectivity for the D1 dopamine receptor, which allows for the specific manipulation of this receptor without affecting other dopamine receptors or neurotransmitter systems. However, one limitation of using this compound is that it has a relatively short half-life, which means that its effects are relatively short-lived and may require repeated dosing to maintain a sustained effect.
Future Directions
There are several future directions for the use of 5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine in scientific research. One area of interest is the role of the D1 dopamine receptor in the development of addiction and the potential use of D1 agonists as therapeutic agents for the treatment of addiction. Another area of interest is the development of novel D1 agonists with improved pharmacokinetic properties and therapeutic potential. Additionally, the use of this compound in combination with other drugs or behavioral interventions may provide new insights into the mechanisms underlying complex behaviors and diseases.
Synthesis Methods
The synthesis of 5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with cyclooctanone, followed by reduction with sodium borohydride to yield the corresponding alcohol. The alcohol is then converted to the corresponding mesylate, which is reacted with methylamine to give the final product.
Scientific Research Applications
5,6,9,10-Tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been shown to enhance cognitive function, improve motor control, and reduce anxiety-like behaviors in animal models. It has also been used to study the mechanisms underlying drug addiction and the development of Parkinson's disease.
properties
CAS RN |
103064-24-0 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(1R,9S,13S)-N-methyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine |
InChI |
InChI=1S/C14H17N/c1-15-14-11-6-4-8-13(14)12-7-3-2-5-10(12)9-11/h2-7,11,13-15H,8-9H2,1H3/t11-,13-,14+/m1/s1 |
InChI Key |
ZQQHBIZNKVQDBS-BNOWGMLFSA-N |
Isomeric SMILES |
CN[C@@H]1[C@@H]2CC=C[C@@H]1CC3=CC=CC=C23 |
SMILES |
CNC1C2CC=CC1CC3=CC=CC=C23 |
Canonical SMILES |
CNC1C2CC=CC1CC3=CC=CC=C23 |
synonyms |
5,6,9,10-tetrahydro-N-methyl-5,9-methanobenzocycloocten-11-amine Org 6363 Org-6363 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



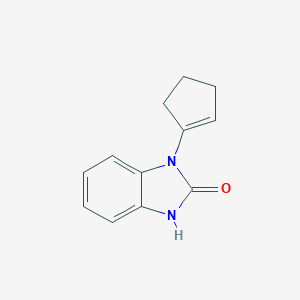



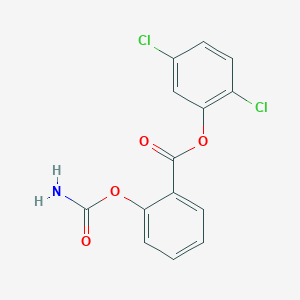
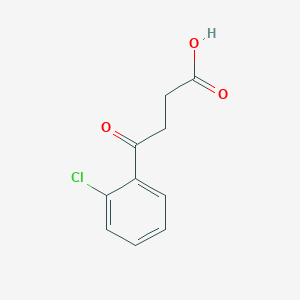
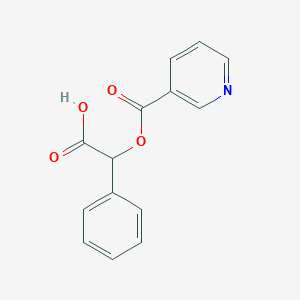
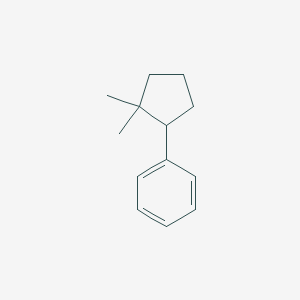
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)
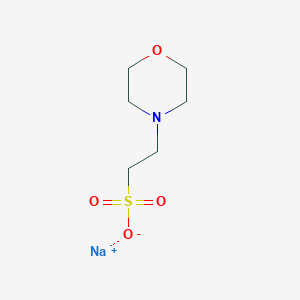

![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
